KRAS G12C inhibitor 59

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

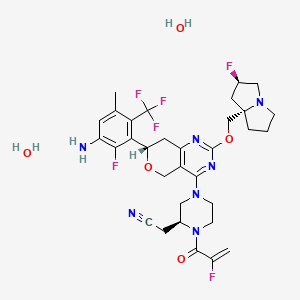

C32H39F6N7O5 |

|---|---|

Poids moléculaire |

715.7 g/mol |

Nom IUPAC |

2-[(2S)-4-[(7S)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile;dihydrate |

InChI |

InChI=1S/C32H35F6N7O3.2H2O/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31;;/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3;2*1H2/t19-,20+,24+,31+;;/m1../s1 |

Clé InChI |

AOJAYETXIQKLPX-KTINEONYSA-N |

SMILES isomérique |

CC1=CC(=C(C(=C1C(F)(F)F)[C@@H]2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N.O.O |

SMILES canonique |

CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N.O.O |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of KRAS G12C Inhibitors: A Technical Guide Featuring Sotorasib (AMG 510)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers. The specific mutation at codon 12, resulting in a glycine (B1666218) to cysteine substitution (G12C), renders the KRAS protein constitutively active, leading to uncontrolled cell proliferation and survival. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of known allosteric binding pockets. The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant has led to the development of a new class of targeted covalent inhibitors.

This technical guide provides an in-depth exploration of the mechanism of action of KRAS G12C inhibitors, with a specific focus on Sotorasib (AMG 510), the first FDA-approved inhibitor for this target.[1][2] We will delve into its binding kinetics, impact on downstream signaling, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Covalent Inhibition of the Inactive State

Sotorasib and other KRAS G12C inhibitors employ a targeted covalent mechanism.[1][3][4] They are designed to specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS protein.[1][4] A key feature of this mechanism is that these inhibitors preferentially bind to KRAS G12C when it is in its inactive, GDP-bound state.[1][3][4] This covalent binding locks the KRAS G12C protein in this inactive conformation, preventing it from cycling to its active, GTP-bound state.[1][3][4][5] By trapping the protein in an inactive form, the inhibitor effectively shuts down the aberrant downstream signaling that drives cancer cell growth and proliferation.[1][3][4][5]

The binding occurs in a pocket located in the switch-II region of the protein, which is accessible in the GDP-bound state.[1][3] This specificity for the inactive state is crucial to their mechanism and efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data for Sotorasib (AMG 510) from various preclinical studies.

| Biochemical Assays | Metric | Value | Conditions |

| KRAS G12C Inhibition | IC50 | 90 nM | Cell-free SOS1-catalyzed nucleotide exchange assay |

| p-ERK Inhibition | IC50 | 68 nM | Cell-based phospho-ERK1/2 immunoassay |

| Cell-Based Assays | Cell Line | Metric | Value |

| Cell Viability | MIA PaCa-2 (Pancreatic) | IC50 | 3 nM |

| Cell Viability | H358 (NSCLC) | IC50 | 7 nM |

| Cell Viability | H2122 (NSCLC) | IC50 | 6 nM |

| In Vivo Efficacy (Mouse Xenograft Models) | Model | Dose | Response |

| MIA PaCa-2 | 100 mg/kg, daily | Tumor regression | |

| H358 | 100 mg/kg, daily | Tumor regression |

Signaling Pathways

KRAS G12C constitutively activates downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation. Sotorasib, by inhibiting KRAS G12C, leads to the suppression of these pathways.

Caption: KRAS G12C signaling pathway and the inhibitory action of Sotorasib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize KRAS G12C inhibitors.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2, H358) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Inhibitor Treatment: Prepare a serial dilution of the KRAS G12C inhibitor in culture medium. Replace the existing medium with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-ERK (p-ERK)

Objective: To assess the inhibition of downstream KRAS signaling by measuring the levels of phosphorylated ERK.

-

Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the KRAS G12C inhibitor for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-ERK levels to total ERK and the loading control.

Caption: A simplified workflow for Western Blot analysis.

Logical Relationships in the Mechanism of Action

The mechanism of action of Sotorasib can be broken down into a logical sequence of events leading to its anti-cancer effects.

Caption: Logical flow of Sotorasib's mechanism of action.

Conclusion

The development of covalent KRAS G12C inhibitors like Sotorasib marks a significant milestone in oncology, transforming a previously intractable target into a druggable one. Their mechanism, centered on the specific covalent modification of the mutant cysteine in the inactive GDP-bound state, provides a powerful and selective means to inhibit oncogenic signaling. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working to further understand and build upon this therapeutic breakthrough.

References

- 1. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 5. pharmacytimes.com [pharmacytimes.com]

Unveiling the Discovery and Synthesis of KRAS G12C Inhibitor 59: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and preliminary characterization of a novel covalent inhibitor of KRAS G12C, designated as inhibitor 59 (also referred to as compound II in associated patent literature). This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the pursuit of targeted cancer therapies.

Introduction to KRAS G12C as a Therapeutic Target

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal signaling molecule that, in its mutated form, is a driver in numerous human cancers. The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, renders the protein constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways. The presence of a reactive cysteine residue in the G12C mutant has enabled the development of a new class of covalent inhibitors that specifically and irreversibly bind to this mutant, locking the protein in an inactive state.

Discovery of KRAS G12C Inhibitor 59

This compound is a pyrimidine-based heterocyclic compound identified for its potential anticancer effects. Its discovery is detailed in the patent application WO2023036282A1, which describes a series of novel compounds designed to target the G12C mutant of KRAS. The general structure of these inhibitors features a core heterocyclic system designed for optimal interaction with the switch-II pocket of the KRAS G12C protein.

Synthesis of this compound (Compound II)

The synthesis of this compound is a multi-step process involving the construction of a complex heterocyclic scaffold. The detailed synthetic route, as outlined in the patent literature, is a key aspect of its discovery and development.

Experimental Protocol: Synthesis of this compound

Materials:

-

Starting materials and reagents as described in patent WO2023036282A1.

-

Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)).

-

Inert gas atmosphere (e.g., Nitrogen or Argon).

-

Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus, recrystallization vessels).

Procedure:

The synthesis of the pyrimidine (B1678525) heterocyclic core and its subsequent elaboration to yield inhibitor 59 involves several key chemical transformations. A generalized workflow is depicted below. The specific reagents, reaction conditions (temperature, time), and purification methods for each step are detailed within the examples section of the patent document WO2023036282A1.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Synthesis (Illustrative):

-

Formation of the Core Scaffold: A substituted pyrimidine precursor is reacted with an appropriate amine component under conditions that facilitate a nucleophilic aromatic substitution or a similar coupling reaction to form the core heterocyclic scaffold (Intermediate 1).

-

Introduction of Side Chains: Intermediate 1 is then coupled with a second key building block (Reagent C) through a suitable cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to introduce the necessary side chains for binding to the KRAS G12C protein (Intermediate 2).

-

Final Acrylamide Installation: The final step involves the reaction of Intermediate 2 with acryloyl chloride or a related activated acrylic acid derivative to install the covalent warhead, yielding the final product, this compound.

-

Purification: The final compound is purified using standard techniques such as column chromatography and/or recrystallization to achieve high purity.

Note: For the exact, detailed, and reproducible experimental protocol, including stoichiometry, specific reagents, and reaction conditions, direct consultation of the 'Examples' section within patent WO2023036282A1 is mandatory.

Biological Activity and Characterization

The biological activity of this compound is a critical aspect of its profile. While comprehensive public data is limited, the patent documentation typically includes preliminary in vitro data demonstrating the compound's inhibitory potential.

Quantitative Data

The following table summarizes the key quantitative data for this compound and related compounds as would be typically presented in discovery documentation.

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| Inhibitor 59 | KRAS G12C | Biochemical Assay | Data not publicly available | - | WO2023036282A1 |

| Inhibitor 59 | KRAS G12C | Cellular Proliferation | Data not publicly available | e.g., NCI-H358 | WO2023036282A1 |

Note: The specific IC50 values and other quantitative data for inhibitor 59 are contained within the patent document WO2023036282A1 and are not fully available in the public domain at this time. The table structure is provided as a template for organizing such data once obtained.

Experimental Protocols for Biological Assays

The evaluation of KRAS G12C inhibitors typically involves a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Experimental Protocol: KRAS G12C Biochemical Inhibitory Assay (Illustrative)

Objective: To determine the in vitro inhibitory activity of test compounds against the KRAS G12C protein.

Materials:

-

Recombinant human KRAS G12C protein.

-

Guanosine diphosphate (B83284) (GDP) and a non-hydrolyzable GTP analog (e.g., GTPγS).

-

A guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1.

-

A fluorescently labeled nucleotide or a detection system to measure nucleotide exchange.

-

Test compound (e.g., this compound).

-

Assay buffer and microplates.

Procedure:

-

Protein Preparation: Recombinant KRAS G12C is pre-loaded with GDP.

-

Compound Incubation: The GDP-loaded KRAS G12C is incubated with varying concentrations of the test compound for a defined period to allow for covalent bond formation.

-

Nucleotide Exchange Reaction: The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and a fluorescently labeled GTP analog.

-

Signal Detection: The rate of nucleotide exchange is monitored by measuring the change in fluorescence over time.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the rate of nucleotide exchange by 50%, is calculated from the dose-response curve.

Workflow for a KRAS G12C Biochemical Assay

Biochemical Properties of KRAS G12C Inhibitors: A Technical Guide

Disclaimer: Publicly available scientific literature and databases lack specific biochemical data for a compound designated "KRAS G12C inhibitor 59." Therefore, this technical guide provides a comprehensive overview of the core biochemical properties of the KRAS G12C inhibitor class, using data from well-characterized and clinically relevant examples such as sotorasib (B605408) (AMG-510) and adagrasib (MRTX849), as well as the pioneering tool compound ARS-853. This guide is intended for researchers, scientists, and drug development professionals.

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that acts as a molecular switch in crucial intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most prevalent drivers of human cancers. The G12C mutation, a substitution of glycine (B1666218) with cysteine at codon 12, diminishes the intrinsic and GAP-mediated GTP hydrolysis activity of the KRAS protein.[2] This leads to an accumulation of KRAS in its active, GTP-bound state, resulting in the continuous activation of downstream pro-growth signaling pathways.[3]

KRAS G12C inhibitors are a class of small molecules designed to specifically and covalently bind to the mutant cysteine residue at position 12. This irreversible binding locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing downstream signaling and inhibiting cancer cell proliferation and survival.[1]

Quantitative Biochemical and Cellular Data

The following tables summarize key quantitative parameters for well-characterized KRAS G12C inhibitors, providing a comparative view of their potency and selectivity.

Table 1: Biochemical Potency and Binding Kinetics of Representative KRAS G12C Inhibitors

| Parameter | ARS-853 | Sotorasib (AMG-510) | Adagrasib (MRTX849) | Method |

| Binding Affinity (Kd) | 36.0 ± 0.7 μM | - | - | Stopped-flow Fluorescence Spectroscopy[4] |

| Second-order rate constant (kinact/Ki) | 76 M-1s-1 | - | - | Biochemical Assay[3] |

| Nucleotide Exchange Inhibition (IC50) | - | 8.88 nM | - | Biochemical Activity Assay[5] |

Table 2: Cellular Potency of Representative KRAS G12C Inhibitors

| Parameter | ARS-853 | Sotorasib (AMG-510) | Adagrasib (MRTX849) | Cell Line | Method |

| Cell Proliferation Inhibition (IC50) | ~2.5 μM | Varies (0.3-2534 nM) | Varies by cell line | Various KRAS G12C mutant cell lines | Cell Proliferation Assay[3][6] |

| pERK Inhibition (IC50) | - | - | 4.7 nM | MIAPACA2 | Western Blot |

Signaling Pathways and Mechanism of Action

KRAS G12C inhibitors exert their effect by modulating the intricate signaling network downstream of the KRAS protein.

KRAS G12C Downstream Signaling Pathways

Upon activation, KRAS G12C predominantly signals through the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are central to cell growth and survival.[7][8] KRAS G12C inhibitors block the activation of these cascades.

Mechanism of Covalent Inhibition

KRAS G12C inhibitors are designed to form an irreversible covalent bond with the thiol group of the cysteine residue at position 12. This modification occurs when the KRAS G12C protein is in its inactive, GDP-bound state, effectively trapping it and preventing its reactivation through nucleotide exchange.[9]

Experimental Protocols

The characterization of KRAS G12C inhibitors relies on a suite of biochemical and cell-based assays.[5][10]

Biochemical Assay: Nucleotide Exchange

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, a critical step for its activation.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the nucleotide exchange activity of KRAS G12C.

Methodology:

-

Protein and Reagent Preparation:

-

Recombinant human KRAS G12C protein is pre-loaded with a fluorescent GDP analog (e.g., mant-GDP or BODIPY-GDP).

-

A guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1, is used to catalyze the exchange reaction.

-

A non-fluorescent GTP analog is prepared in excess.

-

-

Inhibitor Incubation: The fluorescently-labeled KRAS G12C-GDP is incubated with varying concentrations of the test inhibitor.

-

Initiation of Exchange: The nucleotide exchange reaction is initiated by the addition of the GEF and the excess non-fluorescent GTP.

-

Detection: The displacement of the fluorescent GDP analog by the non-fluorescent GTP results in a decrease in fluorescence, which is monitored over time using a plate reader.

-

Data Analysis: The rate of nucleotide exchange is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Cell Proliferation

This assay determines the effect of a KRAS G12C inhibitor on the growth and viability of cancer cells harboring the G12C mutation.[6]

Objective: To determine the IC50 of an inhibitor on the proliferation of KRAS G12C-mutant cancer cells.

Methodology:

-

Cell Seeding: KRAS G12C-mutant cells (e.g., NCI-H358 or MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.

-

Inhibitor Treatment: The cells are treated with a serial dilution of the inhibitor for a specified period (typically 72 hours).

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is measured, and the data is normalized to untreated controls. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Assay: Western Blot for Downstream Signaling

This assay is used to confirm that the inhibitor is engaging its target in a cellular context and blocking the downstream signaling cascade.

Objective: To measure the inhibition of ERK phosphorylation (a key downstream marker) in KRAS G12C-mutant cells treated with an inhibitor.

Methodology:

-

Cell Treatment: KRAS G12C-mutant cells are treated with various concentrations of the inhibitor for a defined period (e.g., 2-4 hours).

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control), followed by incubation with appropriate secondary antibodies.

-

Detection and Analysis: The protein bands are visualized, and their intensities are quantified. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Structural Analysis of KRAS G12C Inhibitor 59: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS protein, a critical node in cellular signaling, has long been considered an "undruggable" target in oncology. The discovery of a druggable pocket in the G12C mutant of KRAS has led to the development of a new class of covalent inhibitors that have shown significant clinical promise. This technical guide provides a detailed structural and methodological analysis of a specific pyridopyrimidine-based KRAS G12C inhibitor, designated as compound 59. While a specific crystal structure for compound 59 is not publicly available, this document compiles available quantitative data, detailed synthetic protocols derived from patent literature, and standardized experimental workflows for the characterization of such inhibitors. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel KRAS G12C-targeted therapies.

Introduction to KRAS G12C and Covalent Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, leading to constitutive activation of downstream pathways like the MAPK and PI3K/mTOR cascades, which in turn promote uncontrolled cell proliferation and survival.[1][2]

The KRAS G12C mutation, where a glycine (B1666218) residue at position 12 is replaced by a cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC).[1] This mutation introduces a reactive cysteine residue that has been successfully exploited for the development of covalent inhibitors. These inhibitors form an irreversible bond with the cysteine of KRAS G12C, locking the protein in its inactive, GDP-bound state and thereby blocking downstream oncogenic signaling.[3]

Quantitative Data for Inhibitor 59

Compound 59, also referred to as KRAS G12C inhibitor 43, is a potent inhibitor with a pyridopyrimidine scaffold.[4][5] Its biological activity has been characterized by its anti-proliferative and anti-migration effects in various cancer cell lines. The available quantitative data is summarized in the table below.

| Compound ID | Assay Type | Cell Line | Parameter | Value | Reference |

| Inhibitor 59 | Anti-proliferative | NCI-H358 (NSCLC) | IC50 | 0.001-1 µM | [4][5] |

| Inhibitor 59 | Anti-proliferative | A549 (NSCLC) | IC50 | >1 µM | [4][5] |

| Inhibitor 59 | Anti-proliferative | HCC | IC50 | >1 µM | [4][5] |

Note: At present, there is no publicly available data on the direct binding affinity (Kd or Ki) of inhibitor 59 to the KRAS G12C protein, nor is there a deposited crystal structure in the Protein Data Bank (PDB).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of inhibitor 59 and for the cell-based assays used to determine its potency.

Synthesis of KRAS G12C Inhibitor 59

The synthesis of pyridopyrimidine-based KRAS G12C inhibitors, including compounds structurally related to inhibitor 59, is detailed in the patent literature.[4] The general synthetic scheme involves the construction of the core pyridopyrimidine scaffold followed by the introduction of the acrylamide (B121943) warhead, which is crucial for the covalent interaction with the target cysteine. A representative synthetic approach for a related tetrahydropyridopyrimidine core is outlined below.[6][7]

Scheme 1: General Synthesis of a Tetrahydropyridopyrimidine Core

-

Step 1: Buchwald-Hartwig Amination: A commercially available 4-chloro-N-Boc-tetrahydropyridopyrimidine is reacted with a substituted amine (e.g., Cbz-piperazine) in the presence of a palladium catalyst (e.g., Pd2(dba)3) and a phosphine (B1218219) ligand (e.g., BINAP) in a suitable solvent like DMA under microwave irradiation.

-

Step 2: Boc Deprotection: The tert-Butyloxycarbonyl (Boc) protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the free amine.

-

Step 3: Naphthyl Group Installation: The desired naphthyl moiety is introduced via another Buchwald-Hartwig amination reaction.

-

Step 4: Cbz Deprotection and Acryloylation: The Carboxybenzyl (Cbz) protecting group is removed by hydrogenation, and the resulting amine is then acylated with acryloyl chloride to install the reactive acrylamide warhead, yielding the final covalent inhibitor.[6]

Note: The precise, step-by-step synthesis for inhibitor 59 is detailed within the examples section of the patent WO2021139678A1.[4]

Cell-Based Proliferation Assay

The anti-proliferative activity of KRAS G12C inhibitors is commonly assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., NCI-H358, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the inhibitor (e.g., inhibitor 59) or DMSO as a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Luminescence Measurement: After incubation, the CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: The luminescent signal is read using a plate reader. The data is normalized to the DMSO control, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression.

Visualization of Pathways and Workflows

KRAS G12C Signaling Pathway

The following diagram illustrates the central role of KRAS in downstream signaling and the mechanism of its inhibition.

Caption: KRAS G12C Signaling and Covalent Inhibition.

General Experimental Workflow for Inhibitor Characterization

This diagram outlines a typical workflow for the discovery and characterization of a novel KRAS G12C inhibitor.

Caption: Workflow for KRAS G12C Inhibitor Characterization.

Conclusion

This compound represents a potent example of the ongoing efforts to target this once-elusive oncogene. While detailed structural information from X-ray crystallography is not yet in the public domain, the available data on its cellular activity, combined with the detailed synthetic protocols from patent literature, provide a strong foundation for further research. The methodologies and workflows presented in this guide are intended to aid researchers in the continued development and characterization of the next generation of KRAS G12C inhibitors, with the ultimate goal of improving outcomes for patients with KRAS G12C-mutant cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

In Vitro Activity of KRAS G12C Inhibitor 59: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the KRAS G12C inhibitor designated as "inhibitor 59". Due to the identification of multiple compounds referred to as "inhibitor 59" in public domains, this document addresses the available data for each distinct molecule to ensure clarity and completeness. The primary focus is on the quantitative assessment of their inhibitory activities, detailed experimental methodologies, and the elucidation of their mechanism of action through signaling pathway diagrams.

Quantitative In Vitro Activity

The in vitro efficacy of KRAS G12C inhibitor 59 has been characterized through various biochemical and cell-based assays. The data presented below is a compilation from multiple sources, each referring to a distinct chemical entity as "inhibitor 59".

Compound 59 (from patent WO2021139678A1, also designated as inhibitor 43)

This compound has demonstrated potent and selective inhibition of KRAS G12C mutant cell lines.

| Assay Type | Cell Line | KRAS Genotype | Parameter | Value (µM) |

| Cell Proliferation | H358 | KRAS G12C | IC50 | 0.001 - 1 |

| Cell Proliferation | A549 | KRAS G12S | IC50 | >1 |

| Cell Proliferation | HCC | Not Specified | IC50 | >1 |

Table 1: In vitro cell proliferation inhibition by compound 59 (WO2021139678A1). Data indicates high potency against the KRAS G12C mutant cell line H358, with significantly lower activity against a KRAS G12S mutant line, suggesting selectivity. [cite: ]

ARS-1620 (also referred to as compound 59 in some literature)

ARS-1620 is a well-characterized covalent inhibitor of KRAS G12C. Extensive in vitro profiling has been conducted to determine its potency and mechanism of action.

| Assay Type | Cell Line | Parameter | Value (µM) |

| Cell Proliferation (2D) | H358 | IC50 | 0.4 |

| Cell Proliferation | H358 | IC50 | 0.12 |

| Cell Proliferation | Calu1 | IC50 | Moderate Sensitivity |

| Cell Proliferation | H1792 | IC50 | Resistant |

Table 2: In vitro cell proliferation inhibition by ARS-1620. The data shows varying sensitivity across different KRAS G12C mutant non-small cell lung cancer (NSCLC) cell lines.[1][2]

| Assay Type | Parameter | Value |

| RAS-GTP Binding Inhibition | IC50 | Not Specified |

| p-ERK Inhibition | IC50 | Not Specified |

| p-MEK Inhibition | IC50 | Not Specified |

| p-RSK Inhibition | IC50 | Not Specified |

| p-S6 Inhibition | IC50 | Not Specified |

| p-AKT Inhibition | IC50 | Not Specified |

Table 3: Inhibition of downstream signaling pathways by ARS-1620 in H358 cells. ARS-1620 effectively suppresses the MAPK and PI3K/AKT signaling cascades downstream of KRAS G12C.

Compound II (from patent WO2023036282A1, also designated as inhibitor 59)

As of the latest available information, specific quantitative in vitro activity data for "compound II" from patent WO2023036282A1 has not been publicly disclosed. This compound is described as a KRAS G12C inhibitor with anticancer effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of the presented data. The following are representative protocols for the key assays used to characterize KRAS G12C inhibitors.

Cell Proliferation Assay (e.g., MTS/MTT or CellTiter-Glo®)

This assay determines the concentration of the inhibitor required to inhibit cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Plate cells (e.g., H358, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor (e.g., "compound 59" or ARS-1620) for a specified period (typically 72-96 hours).

-

Cell Viability Assessment: Add a viability reagent (e.g., MTS, MTT, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the results to vehicle-treated control wells and calculate the IC50 values using a non-linear regression analysis.

Biochemical Nucleotide Exchange Assay (TR-FRET)

This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange for GTP.

Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant KRAS G12C protein, a fluorescently labeled GTP analog (e.g., BODIPY-GTP), and a terbium-labeled anti-His tag antibody.

-

Inhibitor Incubation: In a 384-well plate, incubate the KRAS G12C protein with various concentrations of the test inhibitor to allow for covalent bond formation.

-

Nucleotide Exchange Reaction: Initiate the nucleotide exchange by adding the guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1, and the fluorescently labeled GTP.

-

Detection: After a defined incubation period, measure the time-resolved fluorescence energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates inhibition of nucleotide exchange.

-

Data Analysis: Calculate the IC50 value based on the dose-response curve.

Western Blot Analysis of Downstream Signaling

This method assesses the inhibitor's effect on the phosphorylation status of key proteins in the KRAS downstream signaling pathways, such as p-ERK and p-AKT.

Protocol:

-

Cell Treatment and Lysis: Treat KRAS G12C mutant cells with the inhibitor for a specific duration. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

Visual representations of the biological pathways and experimental processes aid in understanding the inhibitor's mechanism and the methods used for its characterization.

Caption: KRAS G12C Signaling Pathway and Point of Inhibition.

Caption: General Experimental Workflow for In Vitro Characterization.

References

Delving into the Selectivity of KRAS G12C Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The advent of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in precision oncology. A crucial determinant of their therapeutic success and safety lies in their selectivity profile—the ability to potently inhibit the intended target while minimizing engagement with other proteins, thereby reducing the potential for off-target toxicities. This technical guide provides an in-depth examination of the selectivity profile of KRAS G12C inhibitors. As specific data for a compound designated "inhibitor 59" is not extensively available in public literature, this document will utilize sotorasib (B605408) (AMG 510), the first FDA-approved KRAS G12C inhibitor, as a representative agent to illustrate the principles and methodologies central to defining the selectivity of this class of drugs.

Quantitative Selectivity Profile

The selectivity of a KRAS G12C inhibitor is quantified by comparing its inhibitory activity against the KRAS G12C mutant to its activity against wild-type KRAS, other KRAS mutants, and a broad range of other proteins, particularly kinases. High selectivity is characterized by a significant potency difference between the on-target and off-target molecules.

Table 1: Biochemical Potency and Selectivity of Sotorasib (AMG 510)

| Target | Assay Type | Metric | Value | Reference |

| KRAS G12C | TR-FRET Nucleotide Exchange Assay | IC50 | 8.88 nM | [1] |

| KRAS (Wild-Type) | TR-FRET Nucleotide Exchange Assay | IC50 | >100 µM | [1] |

| KRAS G12D | TR-FRET Nucleotide Exchange Assay | IC50 | >100 µM | [1] |

| KRAS G12V | TR-FRET Nucleotide Exchange Assay | IC50 | >100 µM | [1] |

Key Observation: Sotorasib demonstrates a high degree of selectivity for the KRAS G12C mutant over the wild-type protein and other common KRAS mutants, with a potency difference of over 10,000-fold in biochemical assays.[1][2]

Table 2: Cellular Proliferation Inhibition in KRAS Mutant Cell Lines

| Cell Line | KRAS Mutation | IC50 (Proliferation) | Reference |

| MIA PaCa-2 | G12C | 7.0 ± 2.6 nM | [3] |

| NCI-H358 | G12C | 6.5 ± 2.3 nM | [3] |

| HPAF-II | G12D | 2766.0 ± 91.0 nM | [3] |

| BxPC-3 | WT | 3354.0 ± 96.5 nM | [3] |

Key Observation: The high biochemical selectivity translates to potent and selective inhibition of proliferation in cancer cell lines harboring the KRAS G12C mutation, with significantly less effect on cells with other KRAS mutations or wild-type KRAS.

Experimental Protocols

The determination of a KRAS G12C inhibitor's selectivity profile relies on a suite of robust biochemical and cell-based assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay

This biochemical assay is a primary method for determining the potency of inhibitors in blocking the exchange of GDP for GTP, a critical step in KRAS activation.[4]

-

Principle: The assay measures the binding of a fluorescently labeled GTP analog to KRAS G12C. Inhibition of this process by a compound results in a decreased FRET signal.[4]

-

Protocol Outline:

-

Recombinant KRAS G12C protein is incubated with the inhibitor at various concentrations.

-

A fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-GTP) and a FRET donor-labeled antibody that binds to the KRAS protein are added.[4]

-

The mixture is incubated to allow for nucleotide exchange and inhibitor binding.

-

The TR-FRET signal is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Kinase Selectivity Profiling

To assess off-target effects on the human kinome, broad kinase panels are utilized.

-

Principle: The ability of the test compound to compete with a known, immobilized ligand for binding to a large number of kinases is measured.[4]

-

Protocol Outline:

-

A library of recombinant human kinases is used.

-

Each kinase is incubated with an immobilized ligand and the test inhibitor at a fixed concentration (e.g., 10 µM).[4]

-

The amount of kinase bound to the immobilized ligand is quantified.

-

The percentage of inhibition is calculated for each kinase, providing a broad selectivity profile. Sotorasib has been shown to have a clean off-target profile in such screenings.[4]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular context.

-

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.

-

Protocol Outline:

-

Intact cells are treated with the inhibitor or a vehicle control.

-

The cells are heated to a range of temperatures across the melting point of the target protein.

-

Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.[4]

-

The amount of soluble KRAS G12C at each temperature is quantified by Western blotting or other protein detection methods.[4]

-

A melting curve is generated, and the shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.

-

Visualizing Pathways and Workflows

KRAS Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of action for a KRAS G12C inhibitor. These inhibitors covalently bind to the mutant cysteine in the switch-II pocket, locking KRAS G12C in an inactive, GDP-bound state and preventing its interaction with downstream effectors.[2][5]

Experimental Workflow for Selectivity Profiling

The logical flow for assessing the selectivity profile of a novel KRAS G12C inhibitor is depicted below. It begins with primary biochemical assays and progresses to more complex cellular and in vivo models.

References

- 1. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Kinetics of a KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed technical overview of the binding kinetics and mechanism of action of a representative KRAS G12C inhibitor. Specific quantitative data for a compound designated solely as "KRAS G12C inhibitor 59" is not publicly available. Therefore, this guide utilizes data from the well-characterized and clinically approved KRAS G12C inhibitor, Adagrasib (MRTX849), to illustrate the principles and methodologies discussed.

Executive Summary

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein frequently mutated in various cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a common oncogenic driver, creating a unique therapeutic window for targeted covalent inhibitors. This guide delves into the binding kinetics of Adagrasib, a potent and selective KRAS G12C inhibitor. We present a comprehensive summary of its binding parameters, detailed experimental protocols for their determination, and a visual representation of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a technical resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction to KRAS G12C and Covalent Inhibition

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This process regulates critical downstream signaling pathways, including the MAPK and PI3K-AKT pathways, which are integral to cell proliferation, survival, and differentiation.[2] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, GTP-bound state and subsequent constitutive activation of oncogenic signaling.[3]

Adagrasib is a covalent inhibitor that irreversibly and selectively binds to the mutant cysteine residue of KRAS G12C.[4] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing the exchange of GDP for GTP and inhibiting downstream signaling.[4][5] The irreversible nature of this interaction provides a durable therapeutic effect.

Quantitative Binding Kinetics of Adagrasib (MRTX849)

The interaction of Adagrasib with KRAS G12C is a two-step process: an initial, reversible non-covalent binding followed by an irreversible covalent bond formation. The key kinetic parameters that define this interaction are summarized below.

| Parameter | Value | Method | Reference |

| k_inact (inactivation rate constant) | 0.13 ± 0.01 s⁻¹ | LC-MS | [6] |

| K_I (inhibitory constant for non-covalent binding) | 3.7 ± 0.5 µM | LC-MS | [6] |

| k_inact/K_I (second-order rate constant) | 35,000 ± 300 M⁻¹s⁻¹ | LC-MS | [6] |

| Cellular IC₅₀ (NCI-H358 cell line) | 5 nM | Cell-based assay | [7] |

KRAS G12C Signaling Pathway and Inhibitor Mechanism of Action

The KRAS G12C mutation leads to the persistent activation of downstream signaling cascades. Adagrasib intervenes by locking the mutant protein in an inactive conformation.

References

- 1. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Adagrasib? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Impact of KRAS G12C Inhibitor 59 on Lung Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS oncogene, particularly with the G12C mutation, has long been a challenging target in oncology. This mutation is a key driver in a significant subset of non-small cell lung cancers (NSCLC). The development of covalent inhibitors that specifically target the cysteine residue of the G12C mutant has marked a pivotal breakthrough in precision medicine. This technical guide provides an in-depth analysis of the cellular effects of a potent KRAS G12C inhibitor, designated as compound 59, on lung cancer cells. Compound 59, a novel agent developed by Jiangsu Simcere, has demonstrated significant preclinical activity, offering a promising avenue for therapeutic intervention.[1][2][3] This document will detail its mechanism of action, summarize key quantitative data, provide representative experimental protocols, and visualize the critical signaling pathways involved.

Mechanism of Action

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. This results in the persistent stimulation of downstream pro-proliferative and survival signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways.[4][5]

KRAS G12C inhibitors, including compound 59, are designed to covalently and irreversibly bind to the mutant cysteine residue at position 12.[4][5] This covalent modification occurs when KRAS G12C is in its inactive, GDP-bound state, effectively trapping the oncoprotein in this conformation.[4][5] By locking KRAS G12C in an inactive state, the inhibitor prevents its interaction with downstream effector proteins, thereby abrogating the oncogenic signaling that drives tumor growth.[4]

Quantitative Data Summary

Compound 59 has shown exceptional potency and efficacy in preclinical models of KRAS G12C-mutant lung cancer. The available data highlights its potential as a best-in-class inhibitor.

| Parameter | Cell Line | Result | Reference |

| IC50 (Cell Viability) | NCI-H358 (NSCLC) | 0.31 nM | [2][3] |

| Tumor Growth Inhibition (TGI) | NCI-H358 Xenograft | 80% | [2] |

NCI-H358 is a human lung adenocarcinoma cell line with a KRAS G12C mutation.

Cellular Effects

The inhibition of the KRAS G12C oncoprotein by compound 59 is expected to induce a cascade of cellular events, leading to the suppression of the malignant phenotype in lung cancer cells.

Inhibition of Downstream Signaling

A primary and direct consequence of KRAS G12C inhibition is the suppression of downstream signaling pathways. This is typically measured by the reduction in the phosphorylation of key signaling molecules. Treatment of KRAS G12C-mutant lung cancer cells with inhibitors of this class leads to a dramatic decrease in the phosphorylation of ERK (p-ERK) and AKT (p-AKT), key nodes in the MAPK and PI3K/AKT pathways, respectively.[6]

Inhibition of Cell Proliferation

By shutting down the key pro-growth signaling pathways, KRAS G12C inhibitors potently inhibit the proliferation of mutant lung cancer cells. This is evidenced by the low nanomolar IC50 value of compound 59 in the NCI-H358 cell line.[2][3]

Induction of Apoptosis

The PI3K/AKT pathway is a critical regulator of cell survival, and its inhibition is known to promote apoptosis. While specific data for compound 59 is not publicly available, KRAS G12C inhibitors like MRTX849 have been shown to induce apoptosis in cancer cell lines.[7] This is a crucial mechanism for achieving tumor regression.

Cell Cycle Arrest

The MAPK/ERK pathway plays a central role in regulating cell cycle progression. Inhibition of this pathway can lead to cell cycle arrest, typically at the G1/S transition, preventing cancer cells from dividing.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular effects of KRAS G12C inhibitors like compound 59.

Cell Viability Assay (IC50 Determination)

This assay determines the concentration of the inhibitor required to inhibit the growth of cancer cells by 50%.

-

Cell Line: NCI-H358 (KRAS G12C mutant human lung adenocarcinoma).

-

Procedure:

-

Seed NCI-H358 cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of compound 59 in complete culture medium.

-

Treat the cells with the serially diluted compound 59 for 72 hours. Include a vehicle-only control (e.g., DMSO).

-

After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the inhibitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to measure the levels of phosphorylated (active) and total proteins in key signaling pathways.

-

Cell Line: NCI-H358.

-

Procedure:

-

Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with compound 59 at various concentrations (e.g., 1 nM, 10 nM, 100 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-only control.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Line: NCI-H358.

-

Procedure:

-

Seed NCI-H358 cells in 6-well plates and treat with compound 59 at relevant concentrations (e.g., 1x, 5x, and 10x the IC50 value) for 24 or 48 hours.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle.

-

Cell Line: NCI-H358.

-

Procedure:

-

Seed NCI-H358 cells and treat with compound 59 as described for the apoptosis assay.

-

Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and treat with RNase A.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

-

Visualizations

Signaling Pathway and Inhibitor Mechanism

Caption: Mechanism of action of KRAS G12C inhibitor 59.

Experimental Workflow for Cellular Effects Analysis

Caption: Experimental workflow for assessing the cellular effects of compound 59.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in oncology, transforming a previously "undruggable" target into a tractable therapeutic vulnerability. These inhibitors have demonstrated significant clinical activity, particularly in non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the pharmacodynamics of KRAS G12C inhibitors. While specific public domain data for "KRAS G12C inhibitor 59," a compound identified in patent WO2023036282A1 as "compound II," is limited, this document will detail the well-established principles of this drug class, using data from extensively studied inhibitors such as sotorasib (B605408) and adagrasib as representative examples.

Core Mechanism of Action

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a substitution of glycine (B1666218) to cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the subsequent engagement of downstream oncogenic signaling pathways.

KRAS G12C inhibitors are designed to specifically and covalently bind to the mutant cysteine residue. This irreversible binding locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing its interaction with downstream effectors and abrogating the pro-proliferative and pro-survival signals.

Quantitative Pharmacodynamic Data

The pharmacodynamic activity of KRAS G12C inhibitors is typically characterized by their in vitro potency in cancer cell lines and their in vivo efficacy in preclinical tumor models. The following tables summarize representative data for well-characterized KRAS G12C inhibitors.

Table 1: In Vitro Cellular Potency of Representative KRAS G12C Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |

| Sotorasib | NCI-H358 | NSCLC | 7 |

| MIA PaCa-2 | Pancreatic Cancer | 10 | |

| Adagrasib | NCI-H358 | NSCLC | 12 |

| MIA PaCa-2 | Pancreatic Cancer | 8 |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Table 2: In Vivo Antitumor Efficacy of Representative KRAS G12C Inhibitors in Xenograft Models

| Inhibitor | Tumor Model | Dose and Schedule | Tumor Growth Inhibition (%) |

| Sotorasib | NCI-H358 (NSCLC) | 100 mg/kg, once daily, oral | >90 |

| Adagrasib | MIA PaCa-2 (Pancreatic) | 50 mg/kg, once daily, oral | >80 |

Signaling Pathways

KRAS G12C inhibitors primarily impact the MAPK (mitogen-activated protein kinase) and PI3K-AKT-mTOR signaling pathways, which are critical for cell proliferation, survival, and differentiation.

KRAS G12C Signaling Pathway and Inhibition

Validating In Vivo Target Engagement of KRAS G12C Inhibitor 59: A Technical Guide

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific in vivo target engagement data for a compound designated "inhibitor 59" is not publicly available. This guide provides a comprehensive framework based on established methodologies and data from well-characterized KRAS G12C inhibitors such as sotorasib (B605408) (AMG 510), adagrasib (MRTX849), and divarasib (B10829276) (GDC-6036) to serve as a robust template for evaluation.

Executive Summary

The development of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in oncology, turning a previously "undruggable" target into a clinically actionable one.[1][2] Validating that these inhibitors effectively reach and engage with their target in a complex in vivo environment is a critical step in the preclinical and clinical development of new therapeutic agents. This document outlines the core methodologies for assessing the in vivo target engagement of KRAS G12C inhibitors, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways and workflows. The primary approaches covered include direct measurement of target occupancy via mass spectrometry, pharmacodynamic biomarker analysis of downstream signaling pathways, and functional assessments of anti-tumor efficacy.

The KRAS G12C Signaling Pathway and Inhibitor Mechanism of Action

KRAS is a small GTPase that acts as a molecular switch in intracellular signaling.[3] In its normal state, it cycles between an active GTP-bound form and an inactive GDP-bound form.[3] The G12C mutation, which substitutes glycine (B1666218) with cysteine at codon 12, impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state.[4][5] This leads to the persistent activation of downstream pro-proliferative and survival pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[3][4][6]

KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, which is accessible in the inactive, GDP-bound state.[3] This irreversible binding traps the KRAS G12C protein in its "off" state, preventing GTP loading and thereby blocking downstream signaling.[2][3]

Quantitative Data on Target Engagement and Efficacy

The following tables summarize key quantitative data for well-characterized KRAS G12C inhibitors, providing a comparative overview of their potency, target engagement, and clinical efficacy.

Table 1: Preclinical Potency and Target Occupancy

| Inhibitor | Target | IC50 (in vitro) | Cell Line(s) | In Vivo Target Engagement (Xenograft Model) | Reference(s) |

| Sotorasib (AMG 510) | KRAS G12C | 0.004 - 0.032 µM | Various KRAS G12C cell lines | Dose-dependent engagement observed in tumor biopsies. | [3] |

| Adagrasib (MRTX849) | KRAS G12C | 10 - 973 nM (2D); 0.2 - 1042 nM (3D) | Various KRAS G12C cell lines | Resulted in >30% tumor volume reduction in 17 of 26 xenograft models. | [3][5] |

| Divarasib (GDC-6036) | KRAS G12C | Sub-nanomolar range | Mutant G12C cell lines | Dose-dependent target inhibition and MAPK pathway inhibition observed. | [3][7] |

| AZD4625 | KRAS G12C | Not specified | MIA PaCa-2, NCI-H2122 | Quantitative target engagement demonstrated in FFPE tissues. | [8][9] |

Table 2: Clinical Efficacy of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference(s) |

| Sotorasib | CodeBreaK 100 | 37.1% | 80.6% | 6.8 months | [10] |

| Adagrasib | KRYSTAL-1 | 42.9% | Not specified | 6.5 months | [11] |

Experimental Protocols for In Vivo Target Engagement

Several orthogonal methods are employed to confirm and quantify the interaction of KRAS G12C inhibitors with their target in vivo.

Target Occupancy Assessment by Mass Spectrometry

Mass spectrometry (MS)-based proteomics is the gold standard for directly quantifying the extent to which a covalent inhibitor is bound to KRAS G12C in tumor tissues.[1][12] This method provides a direct readout of target engagement by measuring the levels of both inhibitor-bound (adducted) and unbound KRAS G12C protein.

Methodology: Immunoaffinity-Liquid Chromatography-Mass Spectrometry (IA-LC-MS/MS)

-

Tissue Lysis: Tumor biopsies (fresh-frozen or FFPE) are homogenized and lysed to extract total protein.[7][12] For FFPE samples, deparaffinization and heat-induced antigen retrieval are performed first.[8][12]

-

Immunoaffinity Enrichment: The lysate is incubated with an anti-RAS antibody conjugated to magnetic beads to selectively capture both free and drug-bound KRAS G12C.[7][13]

-

Digestion: The captured protein is digested into peptides, typically using trypsin. This generates specific peptides corresponding to the free and drug-adducted forms of the KRAS G12C protein.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC-MS/MS).[7][12]

-

Quantification: The relative abundance of the free versus drug-bound peptide is measured, allowing for the calculation of the percentage of target engagement.[1][8]

Pharmacodynamic (PD) Biomarker Analysis

Assessing the modulation of downstream signaling pathways provides indirect but crucial evidence of target engagement. Western blotting is a common technique for this purpose.

Methodology: Western Blotting for p-ERK

-

Sample Preparation: Tumor lysates are prepared from animals treated with the inhibitor or vehicle control at various time points. Protein concentration is normalized.

-

Electrophoresis: Proteins are separated by size using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is added.

-

Detection: The signal is visualized using a detection reagent (e.g., chemiluminescence), and band intensity is quantified. A reduction in the p-ERK/t-ERK ratio indicates pathway inhibition.

In Vivo Imaging

Non-invasive imaging techniques can provide a longitudinal assessment of target engagement and tumor response.

Methodology: PET Imaging with 18F-FDG

Positron Emission Tomography (PET) using the glucose analog 18F-fluorodeoxyglucose (FDG) can measure changes in tumor glucose metabolism, which is often downstream of KRAS signaling.[1] A decrease in FDG uptake following treatment can indicate a therapeutic response.

-

Animal Model: Tumor-bearing mice (e.g., xenografts) are used.

-

Baseline Scan: A baseline PET/CT scan is performed before treatment.

-

Inhibitor Dosing: Animals are dosed with the KRAS G12C inhibitor according to the study design.

-

Follow-up Scans: Subsequent PET/CT scans are performed at specified time points post-treatment.

-

Image Analysis: Tumor FDG uptake is quantified (e.g., using Standardized Uptake Value, SUV) and compared between baseline and post-treatment scans to assess metabolic response.

Logical Framework: From Dose to Response

The validation of a KRAS G12C inhibitor requires establishing a clear link between drug exposure, target engagement, pathway modulation, and eventual anti-tumor activity. This logical relationship underpins the dose-selection strategy for clinical development.

Conclusion

Validating the in vivo target engagement of a KRAS G12C inhibitor is a multifaceted process that necessitates a combination of direct and indirect measures. While mass spectrometry provides the most definitive evidence of target binding, pharmacodynamic biomarker analysis and in vivo imaging are crucial for understanding the functional consequences of this engagement and the overall anti-tumor efficacy.[1] By employing a suite of these complementary techniques, researchers can build a comprehensive data package to support the rational clinical development of novel KRAS G12C inhibitors like "inhibitor 59".

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]

- 5. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Assessment of the Target Engagement of a KRAS G12C Inhibitor in Formalin-Fixed Paraffin-Embedded Tumor Tissues Using Immunoaffinity Capture 2D-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Collection - Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LCâMS/MS Approach - Analytical Chemistry - Figshare [figshare.com]

Crystallography of KRAS G12C Inhibitors: A Technical Overview Featuring Fulzerasib (GFH925)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic studies of KRAS G12C inhibitors, with a specific focus on fulzerasib (B10856207) (GFH925), a potent and selective covalent inhibitor. While initial inquiries into a specific "inhibitor 59" did not yield publicly available crystallographic data, it is plausible that this designation represents a preclinical candidate that has since evolved into a publicly disclosed compound such as fulzerasib. This guide will, therefore, leverage the detailed structural information available for fulzerasib as a representative case study to fulfill the core requirements of data presentation, experimental protocols, and pathway visualization for professionals in the field of drug discovery.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine (B1666218) at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC) and other solid tumors. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state and driving oncogenic signaling. The presence of a cysteine residue in the mutant protein offers a unique opportunity for targeted covalent inhibition, a strategy that has led to the development of several promising therapeutic agents.

Fulzerasib (GFH925), developed by GenFleet Therapeutics, is a novel, orally active, and irreversible inhibitor of KRAS G12C.[1] It has demonstrated significant antitumor activity in preclinical models and has received approval in China for the treatment of patients with KRAS G12C-mutated NSCLC.[2][3] The high potency and selectivity of fulzerasib are underpinned by its specific covalent interaction with the mutant cysteine and its optimized binding within a cryptic pocket on the KRAS G12C protein.

Crystallographic Data of Fulzerasib in Complex with KRAS G12C

The structural basis for the potent and selective inhibition of KRAS G12C by fulzerasib has been elucidated through X-ray crystallography. A recent publication in the Journal of Medicinal Chemistry details the discovery and structural characterization of fulzerasib.[4] While a specific PDB ID for the fulzerasib-KRAS G12C complex is provided as supplementary information in the form of a PDB file, a publicly deposited and accessioned PDB code is not explicitly stated in the main text of the available search results. The provided data is based on the docking models and small-molecule X-ray structure mentioned in the publication.[4]

Table 1: Summary of Crystallographic and Binding Data for Fulzerasib (GFH925)

| Parameter | Value | Reference |

| Inhibitor | Fulzerasib (GFH925) | [4] |

| Target | KRAS G12C | [4] |

| Binding Type | Covalent, Irreversible | [1] |

| PDB File (Docking Model) | jm4c03183_si_007.pdb | [4] |

| Key Interacting Residues | Cys12 (covalent), His95, Tyr96, Gln99 | [4][5] |

| IC50 (NCI-H358 cells) | 2 nM | [6] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the crystallographic studies of KRAS G12C inhibitors, based on established protocols in the field.

Protein Expression and Purification

-

Gene Construct: The human KRAS gene (residues 1-169) with the G12C mutation is cloned into a suitable expression vector, often with an N-terminal tag (e.g., His-tag) to facilitate purification.

-

Expression Host: The expression plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Protein Expression: The bacterial culture is grown at 37°C to an optimal optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The temperature is typically lowered to 18-25°C for overnight expression to enhance protein solubility.

-

Cell Lysis and Clarification: The cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: The supernatant containing the His-tagged KRAS G12C protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient.

-

Tag Removal and Further Purification: The affinity tag is cleaved using a specific protease (e.g., TEV protease). The protein solution is then subjected to further purification steps, such as ion-exchange chromatography and size-exclusion chromatography, to achieve high homogeneity.

-

Protein Characterization: The purity and identity of the protein are confirmed by SDS-PAGE and mass spectrometry.

Co-crystallization of KRAS G12C with Fulzerasib

-

Complex Formation: The purified KRAS G12C protein is loaded with guanosine (B1672433) diphosphate (B83284) (GDP). Fulzerasib, dissolved in a suitable solvent like DMSO, is added in molar excess to the protein solution. The mixture is incubated to allow for the formation of the covalent bond between the inhibitor and the Cys12 residue. The extent of this covalent modification can be monitored by mass spectrometry.

-

Crystallization Screening: The KRAS G12C-fulzerasib complex is concentrated to a suitable concentration (e.g., 10-20 mg/mL). Crystallization conditions are screened using commercially available or in-house prepared screens, employing techniques such as hanging-drop or sitting-drop vapor diffusion.

-

Crystal Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature, and additives) are optimized to obtain diffraction-quality crystals.

X-ray Data Collection and Structure Determination

-

Cryo-protection and Data Collection: The crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved by molecular replacement using a previously determined structure of KRAS as a search model. The model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map. Iterative cycles of model building and refinement are performed to improve the quality of the final structure.

-